tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves the formation of the pyrazolopyridine core followed by the introduction of the tert-butyl, iodo, and methoxy substituents. One common synthetic route starts with the cyclization of a suitable hydrazine derivative with a pyridine carboxylic acid under acidic conditions. The resulting pyrazolopyridine intermediate is then subjected to iodination and methoxylation reactions to introduce the iodo and methoxy groups, respectively. Finally, the tert-butyl ester is formed through esterification with tert-butyl alcohol .
Chemical Reactions Analysis
tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodo group can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with various aryl or alkyl groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: It has been used as a probe to study the biological pathways involving pyrazolopyridine derivatives.
Industrial Applications: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for the development of anticancer agents.
Comparison with Similar Compounds
tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate: Similar in structure but with an indole core instead of a pyrazolopyridine core.
tert-Butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: Another related compound with a pyrrolopyridine core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazolopyridine core, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C12H14IN3O3 |
---|---|
Molecular Weight |
375.16 g/mol |
IUPAC Name |
tert-butyl 3-iodo-5-methoxypyrazolo[3,4-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H14IN3O3/c1-12(2,3)19-11(17)16-8-6-14-9(18-4)5-7(8)10(13)15-16/h5-6H,1-4H3 |
InChI Key |
HYTXQZSMSXKCFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CN=C(C=C2C(=N1)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.